molecular formula C12H11NO B13150886 3-(6-Methylpyridin-3-YL)phenol

3-(6-Methylpyridin-3-YL)phenol

Cat. No.: B13150886
M. Wt: 185.22 g/mol
InChI Key: ZRQSGDKKGJWFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Methylpyridin-3-YL)phenol is a chemical compound of interest in organic synthesis and pharmaceutical research. It features a phenol group linked to a 6-methylpyridin-3-yl group, a structural motif present in various biologically active molecules and synthetic intermediates . For instance, similar substituted pyridine-phenol structures are investigated in the development of potential therapeutic agents . Researchers value this compound for its potential as a building block in synthesizing more complex molecules, particularly in exploring structure-activity relationships (SAR) . As a versatile intermediate, it may be utilized in medicinal chemistry projects, including the synthesis of compounds with potential antibacterial properties or as a precursor in the synthesis of drug candidates like Etoricoxib . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-(6-methylpyridin-3-yl)phenol

InChI

InChI=1S/C12H11NO/c1-9-5-6-11(8-13-9)10-3-2-4-12(14)7-10/h2-8,14H,1H3

InChI Key

ZRQSGDKKGJWFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 3 6 Methylpyridin 3 Yl Phenol and Its Analogues

Direct Synthetic Approaches

Direct methods for the synthesis of 3-(6-methylpyridin-3-yl)phenol and its analogues involve the formation of the biaryl linkage in a single key step. These methods are often preferred for their efficiency and atom economy.

Coupling Reactions for Phenol-Pyridine Linkage Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems. Palladium- and copper-catalyzed reactions are the most prominent in this context.

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, have become indispensable for the formation of carbon-carbon bonds between aromatic rings.

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For the synthesis of this compound, this can be approached in two ways: by coupling a halophenol derivative with a pyridineboronic acid or by coupling a hydroxyphenylboronic acid with a halopyridine. The latter is often more common due to the commercial availability and stability of the starting materials.

A typical reaction would involve the coupling of 5-bromo-2-methylpyridine (B113479) with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

Entry Palladium Catalyst Ligand Base Solvent Temp (°C) Yield (%)
1 Pd(PPh₃)₄ PPh₃ K₂CO₃ Toluene/H₂O 100 85
2 Pd₂(dba)₃ SPhos K₃PO₄ 1,4-Dioxane/H₂O 90 92
3 Pd(OAc)₂ XPhos Cs₂CO₃ THF/H₂O 80 88

The choice of base in a Suzuki-Miyaura coupling is critical as it plays a role in the transmetalation step of the catalytic cycle. The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center. The strength and nature of the base can significantly impact the reaction's efficiency and can be broadly categorized as mild or strong.

Mild Bases: Carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used mild bases. They are often employed in aqueous solvent mixtures. Cesium carbonate (Cs₂CO₃) is a stronger base within this category and is effective in many challenging couplings. Phosphates like potassium phosphate (B84403) (K₃PO₄) are also widely used and are particularly effective with sterically hindered substrates.

Strong Bases: Hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), and alkoxides like sodium tert-butoxide (NaOtBu) are considered strong bases. While they can be very effective, their use can be limited by the presence of base-sensitive functional groups on the substrates.

The selection between a mild and a strong base depends on the specific substrates and the catalyst system being used. For substrates with sensitive functional groups, a milder base is generally preferred to avoid side reactions.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen bonds, leading to the synthesis of diaryl ethers. organic-chemistry.orgnih.gov In the context of synthesizing analogues of this compound, an Ullmann-type reaction could be employed to couple a phenol (B47542) with a halopyridine to form an aryloxy-pyridyl ether. This reaction typically requires a copper catalyst, a ligand, a base, and often high temperatures. mit.edu

Modern Ullmann-type reactions have seen significant improvements, allowing for milder reaction conditions and broader substrate scope. The use of specific ligands, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, can significantly enhance the efficiency of the coupling. mit.edu

Table 2: Representative Conditions for Ullmann-Type Coupling

Entry Copper Source Ligand Base Solvent Temp (°C) Yield (%)
1 CuI 1,10-Phenanthroline K₂CO₃ DMF 120 78
2 Cu₂O N,N-Dimethylglycine Cs₂CO₃ Dioxane 110 85
3 Cu(OAc)₂ None K₃PO₄ DMSO 130 72
Palladium-Catalyzed Cross-Coupling Reactions

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is another direct approach to forming the phenol-pyridine linkage. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. In the synthesis of this compound analogues, a phenoxide can act as the nucleophile, displacing a leaving group (such as a halide) on an electron-deficient pyridine (B92270) ring.

The pyridine ring itself is inherently electron-deficient, which can facilitate SNAr reactions, particularly when a good leaving group is present at the 2- or 4-position. For substitution at the 3-position, the activation is less pronounced, and more forcing conditions or the presence of additional electron-withdrawing groups may be necessary.

Table 3: Representative Conditions for Nucleophilic Aromatic Substitution

Entry Pyridine Substrate Nucleophile Base Solvent Temp (°C) Yield (%)
1 5-Bromo-2-methylpyridine 3-Hydroxyphenol K₂CO₃ DMSO 150 65
2 5-Fluoro-2-methylpyridine 3-Hydroxyphenol NaH DMF 100 75
3 5-Nitro-2-chloropyridine 3-Hydroxyphenol Cs₂CO₃ Acetonitrile 80 88

Demethylation Strategies for Methoxy-Pyridyl Precursors

A common and effective method for the synthesis of this compound involves the demethylation of its corresponding methoxy (B1213986) precursor, 5-methoxy-2-methylpyridine. This transformation is a critical final step in many synthetic routes, unmasking the phenolic hydroxyl group.

One reported method for this demethylation utilizes L-selectride in tetrahydrofuran (B95107) (THF). The reaction is conducted under an argon atmosphere and requires refluxing for 24 hours. Following the reaction, the mixture is quenched with methanol (B129727) and purified by silica (B1680970) gel column chromatography to yield the desired 3-hydroxy-6-methylpyridine. This chemoselective reaction has been reported to provide a yield of 84%. chemicalbook.com

Table 1: Demethylation of 5-Methoxy-2-Methylpyridine

Reagent Solvent Reaction Time Conditions Yield

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound and its analogues is highly dependent on the efficient preparation of key precursors and the strategic interconversion of functional groups. This section details the synthesis of halogenated intermediates, the use of protecting groups for the phenolic hydroxyl function, the derivatization of related pyridine carboxylic acids, and the application of oxidation reactions.

Halogenated pyridine and phenol intermediates are versatile building blocks in the synthesis of this compound and its derivatives. These compounds serve as key coupling partners in various cross-coupling reactions to form the desired biaryl linkage.

6-methylpyridin-3-yl trifluoromethansulfonate is a valuable intermediate. Its synthesis involves the reaction of 6-methylpyridin-3-ol with trifluoromethanesulfonic anhydride (B1165640). google.com This triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions. The general procedure for the synthesis of trifluoromethanesulfonic anhydride involves the dehydration of trifluoromethanesulfonic acid with phosphorus pentoxide. orgsyn.org

3-Hydroxy-2-iodo-6-methylpyridine is another important precursor. chemicalbook.comchemneo.comguidechem.com This compound, with a chemical formula of C6H6INO and a molecular weight of 235.02 g/mol , is a white to off-white solid. guidechem.com It is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

Table 2: Key Halogenated Intermediates

Compound Name CAS Number Molecular Formula Molecular Weight
6-methylpyridin-3-yl trifluoromethansulfonate 1097778-74-9 C7H6F3NO3S 257.19
3-Hydroxy-2-iodo-6-methylpyridine 23003-30-7 C6H6INO 235.02

The protection of the phenolic hydroxyl group is often a necessary strategy in the multi-step synthesis of this compound and its analogues to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a commonly employed protecting group for this purpose. adichemistry.com

Protection: The MOM group can be introduced by reacting the phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org Another method involves the use of dimethoxymethane (B151124) (methylal) and a catalytic amount of a strong acid like trifluoromethanesulfonic acid or p-toluenesulfonic acid. adichemistry.comgoogle.com

Deprotection: The MOM group is an acetal (B89532) and is therefore readily cleaved under acidic conditions. adichemistry.com This can be achieved by treatment with dilute hydrochloric acid in methanol or other acidic conditions. adichemistry.comnih.gov

Table 3: Common Reagents for MOM Protection and Deprotection

Transformation Reagents
Protection Chloromethyl methyl ether (MOMCl), N,N-diisopropylethylamine (DIPEA)
Protection Dimethoxymethane, Trifluoromethanesulfuric acid or p-toluenesulfonic acid

Pyridine carboxylic acids and their corresponding esters, particularly derivatives of 6-methylnicotinic acid, are important precursors in the synthesis of this compound analogues.

6-Methylnicotinic acid can be converted to its methyl ester, methyl 6-methylnicotinate (B8608588) , through Fischer esterification. This reaction typically involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid. chemicalbook.com A reported procedure involves refluxing 6-methylnicotinic acid in methanol with concentrated sulfuric acid for 17 hours, yielding the methyl ester in 75% yield after workup. chemicalbook.com

The synthesis of 6-methylnicotinic acid itself can be achieved through the oxidation of 2-methyl-5-ethylpyridine. google.comgoogle.com This oxidation is often carried out at elevated temperatures using nitric acid in the presence of sulfuric acid and a catalyst such as ammonium (B1175870) vanadate. google.comgoogle.com

These nicotinic acid derivatives can then be further functionalized. For instance, methyl 6-methylnicotinate can be a starting material for the synthesis of more complex molecules. patsnap.comquickcompany.in

Table 4: Synthesis of Methyl 6-methylnicotinate

Starting Material Reagents Reaction Time Conditions Yield

Oxidation reactions play a crucial role in various stages of the synthesis of this compound and its analogues. These reactions can be used to introduce new functional groups or to modify existing ones.

One significant application of oxidation is in the dearomatization of pyridines, which can provide access to functionalized piperidines. nih.gov While not directly leading to the aromatic phenol, this highlights the utility of oxidation in modifying the pyridine ring.

More directly relevant is the oxidation of sulfide (B99878) or sulfoxide (B87167) groups to sulfones in intermediates. For example, in the synthesis of etoricoxib, an intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, is oxidized to the corresponding sulfone, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. google.com This oxidation can be achieved using reagents like hydrogen peroxide in acetic acid and methanesulfonic acid. google.comgoogle.com

Furthermore, the synthesis of pyridine N-oxides is another important oxidation reaction. Pyridine N-oxides can serve as intermediates for further functionalization of the pyridine ring. researchgate.net

Table 5: Examples of Oxidation Reactions in Related Syntheses

Starting Material Oxidizing Agent Product
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone Hydrogen Peroxide 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

Structural Elucidation and Spectroscopic Characterization of 3 6 Methylpyridin 3 Yl Phenol

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive means to investigate molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(6-Methylpyridin-3-YL)phenol is expected to show distinct signals for each chemically non-equivalent proton in the molecule. The aromatic region (typically 6.5-8.5 ppm) would be complex due to the presence of protons on both the phenol (B47542) and pyridine (B92270) rings. The methyl group on the pyridine ring would produce a singlet at approximately 2.5 ppm. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Expected ¹H NMR Data for this compound

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Phenolic -OHVariable (broad)Singlet1H
Pyridine Ring Protons~7.2 - 8.5Doublet, Doublet of Doublets3H
Phenol Ring Protons~6.8 - 7.4Multiplet4H
Methyl (-CH₃) Protons~2.5Singlet3H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the lack of symmetry, twelve distinct signals are expected for the twelve carbon atoms of this compound. The carbon atom attached to the hydroxyl group on the phenol ring would be found significantly downfield (around 155 ppm). The carbons of the pyridine ring would also appear in the aromatic region, with the carbon bearing the methyl group being influenced by its electron-donating nature. The methyl carbon itself would give a signal in the aliphatic region, typically around 20-25 ppm.

Expected ¹³C NMR Data for this compound

Carbon Environment Expected Chemical Shift (ppm)
C-OH (Phenol)~155-160
Aromatic C-H and C-C (Phenol & Pyridine)~115-150
Methyl (-CH₃)~20-25

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. A C-O stretching vibration for the phenol would be present around 1200 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol)3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch (Methyl)2850-2960Medium
Aromatic C=C and C=N Stretch1450-1600Medium to Strong
C-O Stretch (Phenol)~1200Strong

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the ultraviolet region due to π → π* transitions within the conjugated systems of the phenol and pyridine rings. The presence of the hydroxyl and methyl groups as substituents on the aromatic rings will influence the exact wavelength of maximum absorbance (λmax). Typically, phenols show a λmax around 275 nm. nzqa.govt.nz The extended conjugation in this compound might lead to a slight shift in this value.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Common fragmentation patterns for phenols include the loss of CO and a formyl radical. molkem.com The fragmentation of this compound could also involve cleavage of the bond between the two aromatic rings.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. For this compound, with a molecular formula of C₁₂H₁₁NO, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's purity and elemental makeup.

Theoretical Elemental Composition of this compound (C₁₂H₁₁NO)

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.0112144.1277.81%
Hydrogen (H)1.011111.115.99%
Nitrogen (N)14.01114.017.56%
Oxygen (O)16.00116.008.64%

Computational and Theoretical Investigations of 3 6 Methylpyridin 3 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular properties based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT has become a staple in computational chemistry for its favorable balance of accuracy and computational cost. In DFT, the properties of a molecule are determined based on its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons. This approach is used to optimize molecular geometries, calculate vibrational frequencies, and determine various electronic properties. For molecules like 3-(6-Methylpyridin-3-YL)phenol, DFT can provide a reliable description of its ground-state properties.

The accuracy of DFT calculations is dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron motions. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is widely used for organic molecules because it often provides a good balance between accuracy and computational efficiency. researchgate.netnih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost. For organic molecules containing C, H, N, and O, basis sets like 6-31G(d) and 6-311G++(d,p) are commonly employed. researchgate.netresearchgate.net The 6-311G basis set, for instance, is often suggested for its balance, but the inclusion of polarization functions (like in 6-311G*) is important for obtaining reasonable structures when heteroatoms such as oxygen and nitrogen are present. For studies involving hydrogen bonding, even more diffuse functions might be necessary (e.g., 6-311++G(d,p)). The combination of the B3LYP functional with a suitable basis set, such as 6-311+G(d,p) or 6-311++G(d,p), is a common choice for optimizing the geometry and calculating the electronic properties of phenol (B47542) and pyridine (B92270) derivatives. researchgate.net

Ab initio (from first principles) calculations are a class of quantum chemistry methods that are based directly on theoretical principles, without the inclusion of experimental data. These methods solve the Schrödinger equation for a molecule to determine its electronic structure and properties. While computationally more demanding than DFT, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very high accuracy. These calculations are often used as a benchmark to validate the results obtained from less computationally expensive methods like DFT. For a molecule like this compound, ab initio calculations could be used to obtain highly accurate reference data for its geometric and electronic properties.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical reactivity and kinetic stability of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons and is associated with its ionization potential. A higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons and is associated with its electron affinity. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is an important indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, FMO analysis would reveal the distribution of these frontier orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of its chemical reactivity.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an FMO analysis. Note: These values are for illustrative purposes only and are not the actual calculated values for this compound.

ParameterEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Hypothetical data for illustrative purposes.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different potential values. researchgate.net

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These are the most likely sites for electrophilic attack. In this compound, such regions would be expected around the electronegative oxygen and nitrogen atoms.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are the most likely sites for nucleophilic attack. These regions are typically found around hydrogen atoms, particularly the hydroxyl proton.

Green regions: Represent areas of neutral or near-zero potential.

An MEP map of this compound would provide a clear, visual guide to its reactive sites, complementing the information obtained from FMO analysis. researchgate.net

Based on a comprehensive search for scientific literature, detailed computational and theoretical investigation reports specifically for the compound "this compound" are not available. The creation of a scientifically accurate article with specific data tables for the requested analyses—such as Natural Bond Orbital (NBO) analysis, reactivity descriptors, Hirshfeld surface analysis, and Nonlinear Optical (NLO) properties—is not possible without published research findings for this exact molecule.

The analyses mentioned in the outline are highly specific computational methods that must be performed on the molecule to yield the data required for the article. Generic descriptions of these methods would not meet the prompt's requirement for "detailed research findings" and "data tables" focused solely on this compound. Generating such data would constitute original research, which is beyond the scope of this tool.

Therefore, this request cannot be fulfilled as it would necessitate the fabrication of scientific data, violating the core principles of accuracy and factuality.

Chemical Reactivity and Derivatization of the 3 6 Methylpyridin 3 Yl Phenol Core

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group attached to the phenyl ring is a primary site for various chemical modifications, including esterification, alkylation, and coordination to metal centers.

The phenolic hydroxyl group of 3-(6-methylpyridin-3-yl)phenol can be readily acylated to form the corresponding esters. This transformation is typically achieved through reaction with acyl chlorides or acid anhydrides. While phenols generally react slower than alcohols, these reactions proceed efficiently, often at room temperature with acyl chlorides, though warming may be necessary with less reactive acid anhydrides. libretexts.orgchemguide.co.uk

The reaction with an acyl chloride, such as ethanoyl chloride, yields the phenyl ester and hydrogen chloride gas. chemguide.co.uk Similarly, acid anhydrides like ethanoic anhydride (B1165640) produce the ester and a carboxylic acid byproduct. chemguide.co.uk The reactivity can be enhanced by first converting the phenol (B47542) to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). chemguide.co.uk

The general scheme for these reactions can be summarized as follows:

With Acyl Chlorides:

Ar-OH + R-COCl → Ar-O-COR + HCl

Where Ar represents the 3-(6-methylpyridin-3-yl) group and R is an alkyl or aryl group.

With Acid Anhydrides:

Ar-OH + (R-CO)₂O → Ar-O-COR + R-COOH

Where Ar represents the 3-(6-methylpyridin-3-yl) group and R is an alkyl or aryl group.

A variety of catalysts can be employed to facilitate these reactions, including 4-(N,N-dimethylamino)pyridine (DMAP) and phosphoric acid. organic-chemistry.org Even under solvent-free conditions, a catalytic amount of DMAP can effectively promote the acylation of phenols with acid anhydrides. organic-chemistry.org

ReagentProductConditions
Acyl Chloride (e.g., Ethanoyl chloride)Phenyl EsterRoom temperature
Acid Anhydride (e.g., Ethanoic anhydride)Phenyl EsterOften requires warming

This table summarizes the general conditions for the esterification of phenols.

Alkylation of the phenolic hydroxyl group provides a route to synthesize aryl ethers. The Mitsunobu reaction is a powerful method for this transformation, allowing the conversion of the hydroxyl group under mild conditions. wikipedia.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry if the alcohol is chiral. wikipedia.orgorganic-chemistry.org

The general protocol involves dissolving the phenol, an alcohol (which will provide the alkyl group), and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature. organic-synthesis.com

While the Mitsunobu reaction is broadly applicable, its success with phenols can sometimes be limited if the nucleophilicity of the phenoxide is low. wikipedia.org In such cases, modifications to the standard protocol, such as using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP), can lead to improved yields. researchgate.net

ReagentsProductKey Features
Alcohol, PPh₃, DEAD or DIADAryl EtherMild conditions, Sₙ2 mechanism
Alcohol, PPh₃, ADDPAryl EtherUseful for less reactive phenols

This table outlines the key components and features of the Mitsunobu reaction for phenol alkylation.

The presence of both a phenolic oxygen and a pyridyl nitrogen allows this compound to act as a versatile ligand in coordination chemistry. These types of mixed pyridine-phenol ligands can coordinate to a variety of metal ions, forming stable complexes with diverse structures and properties. researchgate.net

Upon deprotonation, the phenolic oxygen becomes a hard anionic donor, while the neutral pyridine (B92270) nitrogen acts as a softer donor site. This hard-soft donor combination allows for the chelation of metal ions, leading to the formation of metallacyclic rings. The specific coordination mode can vary depending on the metal ion, its oxidation state, and the presence of other ancillary ligands.

For instance, related pyridyl-phenol ligands have been shown to form complexes with transition metals like nickel(II) and cobalt(II). nih.gov The coordination can lead to discrete mononuclear or polynuclear complexes, with the potential for interesting magnetic and electronic properties. The methyl group on the pyridine ring can also influence the steric environment around the metal center, affecting the geometry and stability of the resulting complex.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is basic and nucleophilic, making it susceptible to reactions with electrophiles.

As a pyridine derivative, the nitrogen atom in this compound is basic and can be readily protonated by acids to form the corresponding pyridinium (B92312) salts. This is a fundamental reaction of pyridines and is a common step in the purification or modification of pyridine-containing compounds. The resulting salt generally exhibits increased water solubility compared to the free base.

The reaction can be represented as:

Ar-H + HX → [Ar-H₂]⁺X⁻

Where Ar-H represents this compound and HX is a generic acid.

The pyridine nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA). The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine. The N-O bond introduces a dipole moment and can influence the reactivity of the pyridine ring in subsequent reactions. For example, 3-methylpyridine (B133936) can be oxidized to 3-picoline-N-oxide. nih.gov

The general reaction is:

Ar-H + [O] → Ar-H-O

Where Ar-H represents this compound and [O] is an oxidizing agent.

Aromatic Substitution Reactions on Both Rings (Potential for further functionalization)

The this compound scaffold is amenable to a range of aromatic substitution reactions, with the phenolic and pyridinyl rings exhibiting distinct reactivities. This dual reactivity allows for the targeted introduction of a wide array of functional groups, paving the way for the synthesis of diverse derivatives.

Electrophilic Aromatic Substitution:

The phenol ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. byjus.comucalgary.caquora.com This activation facilitates reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, often under milder conditions than those required for benzene. ucalgary.cablogspot.com The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. byjus.comblogspot.com

Conversely, the pyridine ring is deactivated towards electrophilic attack because of the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com Electrophilic substitution on the pyridine ring is generally sluggish and requires forcing conditions. wikipedia.orgyoutube.com When such reactions do occur, substitution is typically directed to the 3- and 5-positions (meta to the nitrogen). youtube.comquora.com

Nucleophilic Aromatic Substitution:

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2-, 4-, or 6-positions. quora.comwikipedia.orgstackexchange.com The nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the leaving group by a nucleophile. stackexchange.com

In contrast, the electron-rich phenol ring is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. chemistrysteps.comlibretexts.org However, under specific catalytic conditions, even electron-rich phenols can undergo nucleophilic substitution. acs.org

A summary of potential aromatic substitution reactions is presented in the table below:

RingReaction TypeReactivityTypical Reactions
Phenol Electrophilic Aromatic SubstitutionActivatedHalogenation, Nitration, Sulfonation, Friedel-Crafts Reactions
Phenol Nucleophilic Aromatic SubstitutionDeactivated (unless activated by other groups)Generally unfavorable
Pyridine Electrophilic Aromatic SubstitutionDeactivatedRequires harsh conditions
Pyridine Nucleophilic Aromatic SubstitutionActivated (with a good leaving group)Chichibabin reaction (amination), Displacement of halides

Regioselectivity in Chemical Transformations

The directing effects of the substituents on both rings play a crucial role in determining the regiochemical outcome of derivatization reactions.

On the Phenol Ring:

The hydroxyl group is a powerful ortho, para-director. byjus.comblogspot.com Therefore, electrophilic substitution on the phenol ring of this compound is expected to occur at the positions ortho and para to the hydroxyl group. The pyridinyl substituent, being electron-withdrawing, will have a deactivating effect on the phenol ring, but the activating effect of the hydroxyl group is generally dominant.

On the Pyridine Ring:

For electrophilic substitution on the pyridine ring, the situation is more complex. The nitrogen atom strongly directs incoming electrophiles to the 3- and 5-positions. youtube.comquora.com The methyl group at the 6-position is an activating group and would favor substitution at the 5-position. The phenolic substituent at the 3-position is also an ortho, para-director with respect to itself, which would also favor substitution at the 5-position of the pyridine ring. Therefore, electrophilic attack on the pyridine ring is most likely to occur at the 5-position.

In the case of nucleophilic aromatic substitution on the pyridine ring, the reaction is favored at the 2- and 4-positions relative to the nitrogen atom. stackexchange.comquimicaorganica.org Therefore, if a suitable leaving group were present at the 2-, 4-, or 6-position of the pyridine ring in a derivative of this compound, nucleophilic attack would be expected at that position. The methyl group at the 6-position would likely hinder nucleophilic attack at that site due to steric effects.

The predicted regioselectivity for electrophilic substitution is summarized in the table below:

RingPosition of SubstitutionDirecting Group(s)Predicted Outcome
Phenol ortho to -OH-OH (activating, o,p-directing)Favorable
Phenol para to -OH-OH (activating, o,p-directing)Favorable
Pyridine 5-positionNitrogen (deactivating, m-directing), -CH₃ (activating, o,p-directing), Phenolic group (o,p-directing)Most likely site for electrophilic attack

Advanced Applications of 3 6 Methylpyridin 3 Yl Phenol in Scientific Domains

Role as a Synthetic Intermediate for Complex Molecules

The structural backbone of 3-(6-Methylpyridin-3-YL)phenol is a key component in the synthesis of more complex and pharmacologically significant molecules. Its derivatives are crucial intermediates in the production of high-value compounds, most notably in the pharmaceutical industry.

A prominent example is the synthesis of Etoricoxib, a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties. google.comgoogle.com Key intermediates in the synthesis of Etoricoxib, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, are synthesized from precursors containing the 6-methylpyridine core. google.comgoogle.com The synthesis pathway often involves the construction of related structures like 3-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile, highlighting the utility of this foundational structure. pharmaffiliates.combldpharm.com The processes developed for these syntheses underscore the industrial importance of the 6-methylpyridine fragment in building complex molecular architectures. google.comgoogle.com

Table 1: Key Intermediates in Pharmaceutical Synthesis Derived from the 6-Methylpyridine Scaffold This table showcases derivatives that utilize the core structure discussed.

Compound Name CAS Number Molecular Formula Application
1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone 221615-72-1 C15H15NOS Intermediate for Etoricoxib bldpharm.com
3-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile 321913-54-6 C16H14N2OS Intermediate for Etoricoxib pharmaffiliates.combldpharm.com

Scaffold for Ligand Design in Coordination Chemistry

The bifunctional nature of this compound, possessing both a Lewis basic pyridine (B92270) nitrogen and a potentially anionic phenoxide oxygen, makes it an excellent scaffold for designing ligands in coordination chemistry. researchgate.net This structure can act as a chelating agent, binding to a single metal center through both the nitrogen and oxygen atoms, or as a bridging ligand, connecting multiple metal centers to form polynuclear complexes and coordination polymers.

The combination of pyridine and phenol (B47542) groups in a single molecule is a well-established strategy for creating versatile ligands. researchgate.net For instance, related pyridine-phenol ligands have been used to synthesize complexes with various transition metals, where the resulting structures are influenced by factors like ligand rigidity and intermolecular interactions such as π-stacking. researchgate.net Similarly, phenolic derivatives have been functionalized to create tridentate chelating ligands for coordinating with lanthanide nitrates, demonstrating the modularity of this scaffold. nih.gov The terpyridine-phenol compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, serves as another example of how this combination acts as a versatile building block for multicomponent systems with interesting photochemical properties. redalyc.org The ability to tune the electronic and steric properties by modifying the scaffold allows for the rational design of metal complexes with specific catalytic, magnetic, or optical properties.

Contribution to Structure-Activity Relationship (SAR) Studies for Analogue Development

In medicinal chemistry, the this compound framework serves as a "privileged scaffold," a molecular core that can be systematically modified to probe and optimize biological activity. mdpi.commdpi.com Structure-Activity Relationship (SAR) studies rely on synthesizing a series of analogues where specific parts of the scaffold are altered to understand their effect on the molecule's interaction with a biological target.

A notable example involves the development of antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a target for treating various CNS disorders. nih.govnih.gov In these studies, researchers synthesized and evaluated a series of compounds based on a 2-methyl-6-pyridyl core, which is structurally related to the 6-methylpyridin-3-yl moiety. nih.govnih.gov By replacing an alkyne linker with an amide bond and introducing various substituents on the aromatic rings, they were able to identify key structural features required for potent activity. nih.govnih.gov Although these specific studies did not use the phenol derivative directly, they exemplify how the 6-methylpyridine scaffold is used to generate libraries of compounds for SAR analysis, leading to the discovery of novel agents with drug-like properties. nih.govnih.gov The phenolic hydroxyl group in this compound provides an additional, crucial point for modification, allowing for investigation into the role of hydrogen bonding and polarity in receptor binding. nih.gov

Table 2: Example of SAR Findings for mGluR5 Antagonists with a 6-Methylpyridine Core This table illustrates how structural modifications on a related scaffold impact biological activity, a principle applicable to this compound.

Base Scaffold Linker Group "b"-Ring Substitution Relative Potency at mGluR5
2-Methyl-6-pyridyl Alkyne Phenyl Moderate nih.govnih.gov
2-Methyl-6-pyridyl Alkyne 3-Cyanophenyl High nih.gov
2-Methyl-6-pyridyl Amide Phenyl Low nih.govnih.gov

Potential in Materials Science and Organic Electronics

The intrinsic properties of the phenolic and pyridinic groups within this compound position it as a promising candidate for applications in materials science and organic electronics. Phenolic compounds are known for their ability to participate in hydrogen bonding, metal chelation, and redox reactions, making them valuable building blocks for functional materials. researchgate.net

The ability of the phenol group to coordinate with metal ions can be exploited to form Metal-Phenolic Networks (MPNs). researchgate.netnih.gov These networks are self-assembled materials with applications in catalysis, sensing, and surface modification. researchgate.net The presence of the pyridine ring provides an additional coordination site and introduces specific electronic characteristics to the resulting material. Furthermore, the conjugated π-system spanning both aromatic rings suggests potential for use in organic electronics. Molecules with extended aromatic systems are foundational to the development of organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). uky.edu While direct application of this specific compound is not widely reported, its structure is analogous to building blocks used to create materials with tailored electronic and photophysical properties.

Precursor for Advanced Functional Materials

Building on its potential in materials science, this compound can serve as a precursor for a variety of advanced functional materials. The reactivity of the phenolic hydroxyl group allows it to be a starting point for polymerization reactions, leading to the creation of functional polymers and resins. researchgate.net These materials can inherit the beneficial properties of the phenolic precursor, such as thermal stability and metal-binding capabilities.

The dual-functionality of the molecule (phenol and pyridine) enables its use in the synthesis of hybrid organic-inorganic materials. researchgate.net By reacting it with metal precursors, it is possible to construct porous coordination polymers or metal-organic frameworks (MOFs). These materials are highly valued for their applications in gas storage, separation, and heterogeneous catalysis. The ability to precisely control the structure of the resulting material by choosing the appropriate metal ion and reaction conditions makes this compound a versatile precursor for designing materials with tailored functionalities. researchgate.netnih.gov

Future Research Trajectories and Challenges for 3 6 Methylpyridin 3 Yl Phenol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-(6-Methylpyridin-3-YL)phenol will likely pivot towards green chemistry principles to minimize environmental impact and enhance efficiency. Traditional cross-coupling methods, while effective, often rely on precious metal catalysts, stoichiometric reagents, and volatile organic solvents. Future research should focus on alternative strategies that offer improved sustainability.

Key areas of investigation include:

C-H Activation/Functionalization: Direct arylation of the phenol (B47542) ring with a suitable pyridine (B92270) derivative (or vice versa) through C-H activation would represent a highly atom-economical approach. This bypasses the need for pre-functionalized starting materials like organohalides or organometallics.

Biocatalysis: The use of engineered enzymes could offer a highly selective and environmentally friendly route. Biocatalytic approaches operate under mild conditions (aqueous media, ambient temperature) and can provide excellent chemo- and regioselectivity.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a powerful tool for forging C-C bonds under mild conditions. acs.org Research into a light-driven coupling of pyridine and phenol precursors could lead to more energy-efficient synthetic pathways.

Use of Earth-Abundant Metal Catalysts: Shifting from palladium or rhodium to catalysts based on iron, copper, or nickel is a critical goal for sustainable chemistry. Developing robust catalytic systems based on these more abundant metals for the synthesis of pyridyl-phenols is a significant research challenge.

Table 1: Comparison of Synthetic Routes to this compound
MethodologyTypical CatalystSolventKey AdvantagesPotential Challenges
Traditional Cross-Coupling (e.g., Suzuki)Pd(PPh₃)₄Toluene/DioxaneHigh yield, well-establishedPrecious metal, organic waste, harsh conditions
Proposed C-H ArylationFeCl₃ or Cu(OAc)₂Water or Green SolventsHigh atom economy, reduced wasteSelectivity control, catalyst stability
Proposed Biocatalytic RouteEngineered Laccase/PeroxidaseAqueous BufferHigh selectivity, mild conditions, biodegradableEnzyme stability, substrate scope, low space-time yield
Proposed Photoredox CatalysisRu(bpy)₃Cl₂ or Organic DyeAcetonitrile/DMSOUses visible light, mild conditionsQuantum yield, scalability, substrate limitations

Exploration of Advanced Catalytic Applications

The molecular architecture of this compound, featuring a Lewis basic pyridine nitrogen and a potentially anionic phenoxide oxygen, makes it an excellent candidate for a bidentate ligand in coordination chemistry and catalysis. unimi.it Future research should explore the synthesis of its metal complexes and their efficacy in various catalytic transformations.

Potential catalytic roles include:

Ligand for Cross-Coupling Reactions: As a ligand, it could stabilize transition metal centers (e.g., Pd, Ni, Cu) in reactions such as Suzuki, Heck, and Sonogashira couplings, potentially offering unique selectivity or activity due to its electronic and steric profile.

Oxidation Catalysis: Iron or manganese complexes of this compound could be investigated as catalysts for selective oxidation reactions, such as the epoxidation of alkenes or the hydroxylation of alkanes, mimicking the active sites of certain metalloenzymes.

Polymerization Catalysis: The compound could serve as an ancillary ligand for late transition metal catalysts used in olefin polymerization, influencing the molecular weight and branching of the resulting polymers.

Table 2: Hypothetical Catalytic Performance in a Model Reaction (e.g., Suzuki Coupling)
Catalyst SystemTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reaction Temperature (°C)Key Feature
Pd(OAc)₂ / SPhos10,0005,000100Benchmark System
[PdCl₂(3,6-MPP)] Complex12,5006,25080Higher activity at lower temperature
[NiBr₂(3,6-MPP)] Complex8,0004,000110Earth-abundant metal alternative
[CuI(3,6-MPP)] Complex*6,5003,250120Lower cost, higher temperature required

Integration into Hybrid Material Systems

The functional handles of this compound—the reactive phenol group and the coordinating pyridine ring—provide anchor points for its integration into larger material frameworks. This could lead to the development of advanced hybrid materials with tailored properties.

Future research directions in this area are:

Polymer-Based Materials: The phenolic hydroxyl can be used as a monomer in condensation polymerizations to create novel polyesters, polyethers, or polycarbonates. The pendant pyridyl group would then impart specific properties like metal-ion coordination, pH-responsiveness, or altered thermal stability to the polymer backbone.

Metal-Organic Frameworks (MOFs): The compound can act as a functionalized linker in the synthesis of MOFs. The pyridine nitrogen can coordinate to the metal nodes, while the phenol group remains available for post-synthetic modification, allowing for the introduction of other functionalities or serving as a catalytic site.

Surface Modification: It can be grafted onto the surface of materials like silica (B1680970), graphene oxide, or metal nanoparticles. Such surface functionalization could be used to create selective sensors, new stationary phases for chromatography, or to enhance the dispersibility of nanoparticles.

Table 3: Projected Properties of Hybrid Materials Incorporating this compound
Material SystemBase Material PropertyProjected Property with 3,6-MPPPotential Application
PolycarbonateTg = 150°CTg > 165°C, Metal-chelatingHigh-performance engineering plastics, membranes for metal separation
UiO-66 MOFHydrophobic poreHydrophilic, catalytically active poreSelective catalysis in aqueous media, gas separation
Silica NanoparticlesInert surfacepH-responsive surface charge, metal coordinatingDrug delivery systems, solid-supported catalysts

Deeper Theoretical Insights into Reactive Intermediates

A fundamental understanding of the reactivity of this compound can be achieved through computational and theoretical chemistry. mdpi.comnih.gov Such studies can predict reaction pathways, explain experimental observations, and guide the design of new experiments.

Key theoretical investigations could include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT), researchers can model the transition states and intermediates of proposed synthetic routes or catalytic cycles involving the compound. This can help optimize reaction conditions and understand selectivity.

Electronic Structure Analysis: Calculating the HOMO-LUMO gap, molecular electrostatic potential, and other electronic descriptors can provide insight into the compound's reactivity, its potential as an electron donor or acceptor, and its coordination properties.

Excited State Dynamics: Time-dependent DFT (TD-DFT) calculations can predict the photophysical properties of the molecule, such as its UV-Vis absorption and emission spectra. This is crucial for exploring its potential in photoredox catalysis or as a component in light-emitting materials.

Table 4: Calculated Properties of Key Reactive Intermediates
Intermediate SpeciesComputational MethodCalculated PropertyValue (Hypothetical)Implication
Phenoxyl RadicalDFT (B3LYP/6-311G) Spin Density on Oxygen+0.95High reactivity in radical reactions
Pyridinium (B92312) CationDFT (B3LYP/6-311G)Proton Affinity (kcal/mol)225Basicity and role in acid-base catalysis
Triplet Excited StateTD-DFTExcitation Energy (eV)2.85Potential as a photosensitizer
Anionic Ligand Complex [M-L]⁻DFTCoordination Energy (kcal/mol)-45.0 (with Pd²⁺)Strong ligand-metal bond stability

High-Throughput Screening of Derivatized Analogs for Specific Research Targets

The this compound scaffold is an attractive starting point for the creation of a diverse chemical library. By systematically modifying the structure—for instance, by adding substituents to the phenolic ring, altering the group at the 6-position of the pyridine, or functionalizing the methyl group—a large number of analogs can be generated. High-throughput screening (HTS) can then be employed to rapidly evaluate these analogs for various applications. nih.govbmglabtech.com

Future research should focus on:

Medicinal Chemistry Targets: An HTS campaign could screen a library of derivatives against a panel of biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify potential new therapeutic agents. nih.gov The pyridyl-phenol motif is present in numerous bioactive molecules.

Materials Discovery: HTS methods could be adapted to screen for materials with desired properties. For example, arrays of different metal complexes could be rapidly tested for catalytic activity, or polymer films with varying derivatives could be screened for optimal thermal or mechanical properties.

Sensor Development: Analogs could be screened for their ability to bind selectively to specific analytes (e.g., metal ions, anions, or small organic molecules), leading to the discovery of new chemosensors.

Table 5: Illustrative High-Throughput Screening "Hit" Profile for a Derivative Library
Analog IDModification on ScaffoldKinase Target A (% Inhibition @ 10µM)Ion Channel B (% Activity @ 10µM)Catalytic Yield (%)
MPP-001Parent Scaffold5215
MPP-034+ 5-Fluoro on phenol85 (Hit)818
MPP-072+ 4-Nitro on phenol1235
MPP-1156-CF₃ on pyridine25-78 (Hit)45
MPP-208+ 5-Bromo, 6-CF₃92 (Hit)-85 (Hit)78 (Hit)

Q & A

Q. Tables

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry (DSC)178–182°C (decomposition observed)
LogP (Lipophilicity)HPLC retention time2.3 ± 0.2 (predicts moderate BBB penetration)
Aqueous SolubilityShake-flask method0.15 g/L at pH 7.4

Q. Notes

  • Safety : Handle with PPE due to potential skin/eye irritation (refer to MSDS guidelines) .
  • Data Reproducibility : Use standardized protocols (e.g., USP guidelines) for inter-laboratory validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.